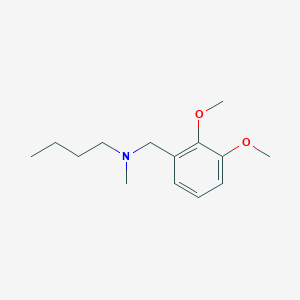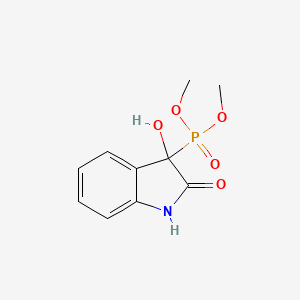
N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, a methyl group attached to the nitrogen atom, and a butan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N-methylbutan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzylamines .
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dimethoxybenzyl)-N-methyl-2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethanaminium
- N-(2,3-dimethoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]acetamide
- N-(2,3-dimethoxybenzyl)adenosine
Uniqueness
N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-10-15(2)11-12-8-7-9-13(16-3)14(12)17-4/h7-9H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMCVCGVQDFCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-CHLORO-4-FLUORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5073795.png)
![1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B5073805.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B5073825.png)
![2-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5073829.png)
![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5073844.png)
![{(2S)-1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5073855.png)
![1-[2-(allyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5073861.png)

![Methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5073872.png)
![5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde](/img/structure/B5073879.png)
![ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5073884.png)
![2-butyl-5-(2-hydroxy-5-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5073887.png)
![N-dibenzo[a,c]phenazin-11-yl-4-morpholinecarbothioamide](/img/structure/B5073890.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5073893.png)
